molecular formula C18H13ClN2O5S2 B3410096 N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-(4-chlorobenzenesulfonyl)acetamide CAS No. 895461-90-2

N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-(4-chlorobenzenesulfonyl)acetamide

Cat. No.: B3410096
CAS No.: 895461-90-2
M. Wt: 436.9 g/mol
InChI Key: IARGYMRMVQEJPH-UHFFFAOYSA-N
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Description

The compound N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-(4-chlorobenzenesulfonyl)acetamide features a thiazole core substituted with a benzodioxol moiety at the 4-position and a 4-chlorobenzenesulfonyl-acetamide group at the 2-position. This structure combines electron-rich (benzodioxol) and electron-deficient (sulfonyl) groups, which may influence its physicochemical properties, binding affinity, and biological activity.

Properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-(4-chlorophenyl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN2O5S2/c19-12-2-4-13(5-3-12)28(23,24)9-17(22)21-18-20-14(8-27-18)11-1-6-15-16(7-11)26-10-25-15/h1-8H,9-10H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IARGYMRMVQEJPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)NC(=O)CS(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-(4-chlorobenzenesulfonyl)acetamide typically involves multiple steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the condensation of catechol with formaldehyde.

    Thiazole Ring Formation: The thiazole ring is often synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Coupling Reactions: The benzodioxole and thiazole intermediates are then coupled using appropriate reagents and conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring.

    Reduction: Reduction reactions can target the thiazole ring or the sulfonyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorobenzenesulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-(4-chlorobenzenesulfonyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-(4-chlorobenzenesulfonyl)acetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes such as kinases or proteases, thereby disrupting cellular processes essential for cancer cell survival. The benzodioxole and thiazole rings play crucial roles in binding to these targets, while the sulfonyl group enhances the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below highlights key structural differences and similarities between the target compound and its analogs:

Compound Name Molecular Formula Key Substituents Structural Features Evidence Source
Target Compound C₁₈H₁₄ClN₂O₅S₂ 4-(Benzodioxol)-thiazole, 4-Cl-benzensulfonyl Benzodioxol (electron-rich), sulfonyl group (electron-withdrawing), thiazole core
N-[4-(3-Chloro-4-fluorophenyl)-1,3-thiazol-2-yl]acetamide (14) C₁₁H₈ClFN₂OS 3-Cl-4-F-phenyl, acetamide Halogenated phenyl, no sulfonyl group
N-[4-(4-Chloro-3-methylphenyl)-1,3-thiazol-2-yl]acetamide (15) C₁₂H₁₁ClN₂OS 4-Cl-3-Me-phenyl, acetamide Methyl and chloro substituents, simpler acetamide
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide C₁₁H₈Cl₂N₂OS 3,4-diCl-phenyl, acetamide Dichlorophenyl group, no benzodioxol or sulfonyl
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide C₁₅H₁₆ClN₃O₂S 2-Cl-phenyl, morpholino-acetamide Morpholino group (enhances solubility), chloro substituent
2-{[4-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-... C₂₉H₂₂ClN₅O₂S₂ Triazole, benzothiazole, sulfanyl Triazole-benzothiazole hybrid, sulfanyl linker
Key Observations:
  • Electron-Donating vs. Electron-Withdrawing Groups : The benzodioxol group in the target compound may enhance π-π stacking interactions, while the 4-chlorobenzenesulfonyl group could improve metabolic stability compared to halogenated phenyl analogs like 14 and 15 .
  • Sulfonyl vs.
  • Morpholino Substitution: The morpholino group in ’s compound likely increases solubility compared to the target’s sulfonyl group, which may reduce logP but improve membrane permeability .

Crystallography and Hydrogen Bonding

  • Target Compound: No crystallographic data are provided, but analogous structures (e.g., ’s dichlorophenyl derivative) exhibit hydrogen-bonded dimers (N–H⋯N motifs). The sulfonyl group may form additional interactions (e.g., S=O⋯H–N) .
  • Dichlorophenyl Analog : Crystal packing is influenced by the twisted dihedral angle (61.8°) between the thiazole and phenyl rings, a feature that the benzodioxol group in the target compound may modify due to its planar, oxygen-rich structure .

Pharmacological Implications (Inferred)

  • Target Compound : The benzodioxol group is associated with CNS activity (e.g., MAO inhibition in safrole derivatives), while the sulfonyl group may target enzymes like carbonic anhydrase or tyrosine kinases .
  • Morpholino Derivative: The morpholino group’s basicity could enhance solubility and bioavailability compared to the target compound’s sulfonyl group .

Biological Activity

N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-(4-chlorobenzenesulfonyl)acetamide is a compound of significant interest due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound's chemical structure is characterized by the following features:

  • Molecular Formula : C18H13ClN3O4S
  • Molecular Weight : 399 Da
  • LogP : 3.85
  • Polar Surface Area : 113 Ų
  • Hydrogen Bond Acceptors : 7
  • Hydrogen Bond Donors : 1

This molecular configuration contributes to its solubility and interaction with biological targets.

Antidiabetic Effects

Recent studies have highlighted the antidiabetic potential of benzodioxol derivatives, particularly their ability to inhibit α-amylase, an enzyme crucial for carbohydrate metabolism. In vitro assays have shown that related compounds exhibit IC50 values ranging from 0.68 to 0.85 µM against α-amylase, indicating potent inhibitory activity . This inhibition can lead to reduced blood sugar levels, making these compounds promising candidates for diabetes management.

Anticancer Properties

The compound has also demonstrated significant anticancer activity. In vitro studies revealed that it affects various cancer cell lines with IC50 values ranging from 26 to 65 µM . The mechanism involves the induction of apoptosis and cell cycle arrest in cancer cells, which may be linked to its ability to modulate signaling pathways associated with tumor growth.

Case Studies

  • In Vitro Studies on α-Amylase Inhibition :
    • A study synthesized several benzodioxol derivatives, including the compound . The results indicated that compounds with similar structures effectively inhibited α-amylase activity and displayed minimal cytotoxicity on normal cell lines (IC50 > 150 µM) .
  • In Vivo Efficacy :
    • In a streptozotocin-induced diabetic mouse model, administration of the compound led to a significant decrease in blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after five doses . This underscores its potential as an antidiabetic agent.

The biological activities of this compound can be attributed to its structural motifs:

  • Benzodioxole Core : This moiety is known for its diverse pharmacological effects, including anti-inflammatory and anticancer properties.
  • Thiazole Ring : Contributes to the compound's interaction with various biological targets, enhancing its efficacy against cancer cells.

Comparative Analysis of Related Compounds

Compound NameIC50 (α-Amylase)IC50 (Cancer Cell Lines)Notes
Compound IIa0.85 µM26–65 µMEffective inhibitor with low cytotoxicity
Compound IIc0.68 µMSignificant activityPromising for diabetes treatment
Compound IIdNot specifiedSignificant activityFurther investigation needed

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-(4-chlorobenzenesulfonyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-(4-chlorobenzenesulfonyl)acetamide

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